Vetrabutine
Overview
Description
Vetrabutine is a musculotropic spasmolytic agent primarily used in veterinary medicine. It acts directly on smooth muscle fibers, particularly targeting the uterine body and cervical musculature in pigs. This compound is known for its ability to facilitate parturition by acting on myometrial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vetrabutine hydrochloride, the commonly used form, is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1-(3,4-dimethoxyphenyl)-1-dimethylamino-4-phenylbutane with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound hydrochloride involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
Reaction Setup: Mixing the starting materials in a solvent.
Reaction Conditions: Maintaining specific temperatures and pH levels.
Purification: Using techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Vetrabutine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, which can have different pharmacological properties .
Scientific Research Applications
Vetrabutine has several scientific research applications:
Chemistry: Used as a model compound to study spasmolytic agents and their interactions with smooth muscle fibers.
Biology: Investigated for its effects on cellular mechanisms and muscle contraction.
Medicine: Explored for potential therapeutic uses in conditions involving smooth muscle spasms.
Industry: Utilized in the development of veterinary drugs and formulations
Mechanism of Action
Vetrabutine exerts its effects by acting directly on smooth muscle fibers. It seals off the membrane against the passage of potassium ions, thereby increasing membrane potential and lowering muscle tonus. This action is specific to the uterine body and cervical musculature in pigs, making it effective in facilitating parturition .
Comparison with Similar Compounds
Papaverine: Another spasmolytic agent with similar effects on smooth muscle fibers.
Drotaverine: Known for its spasmolytic properties and used in various medical applications.
Mebeverine: Used to treat gastrointestinal spasms and has a similar mechanism of action
Uniqueness of Vetrabutine: this compound is unique in its specific action on the uterine body and cervical musculature in pigs, making it particularly effective in veterinary applications. Its ability to act directly on smooth muscle fibers without neurotropic activity sets it apart from other spasmolytic agents .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFVRVOEBZDOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863262 | |
Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3735-45-3 | |
Record name | α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3735-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vetrabutine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VETRABUTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3E2J32F37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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